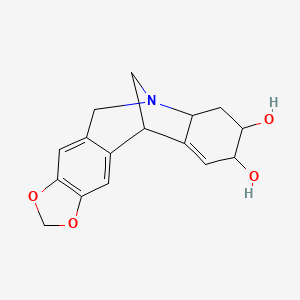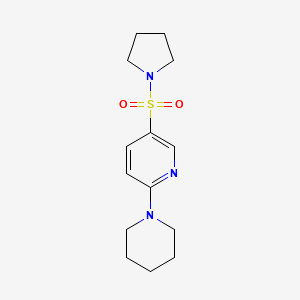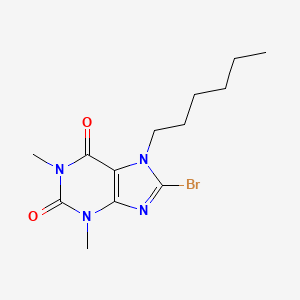
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BW373U86, is a potent and selective agonist for the κ-opioid receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism Of Action
The κ-opioid receptor is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of this receptor by 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in a variety of downstream effects, including the opening of potassium channels and the inhibition of calcium channels. The net effect of these changes is a decrease in neuronal excitability and a decrease in neurotransmitter release.
Biochemical And Physiological Effects
In addition to its effects on neuronal excitability and neurotransmitter release, 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may be relevant to its potential therapeutic applications in neuroinflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione for lab experiments is its high potency and selectivity for the κ-opioid receptor. This allows for precise modulation of this receptor without affecting other opioid receptor subtypes. Additionally, it has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its poor solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for research on 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One area of interest is its potential therapeutic applications in conditions such as chronic pain, addiction, and neuroinflammation. Additionally, further research is needed to elucidate the precise mechanisms underlying its neuroprotective effects. Finally, there is interest in developing more water-soluble analogs of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione that may be more suitable for clinical use.
Synthesis Methods
The synthesis of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps, starting with the reaction of 7-bromo-1,3-dimethylxanthine with hexylamine to form the corresponding amide. This amide is then reacted with acetic anhydride and sodium acetate to form the acetylated product, which is subsequently deacetylated with sodium hydroxide to yield 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Scientific Research Applications
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, addiction treatment, and neuroprotection. It has been shown to have analgesic effects in animal models of acute and chronic pain, and may be useful in the treatment of opioid addiction. Additionally, it has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
8-bromo-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-4-5-6-7-8-18-9-10(15-12(18)14)16(2)13(20)17(3)11(9)19/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVNLDXGUVPBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-hexyl-1,3-dimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
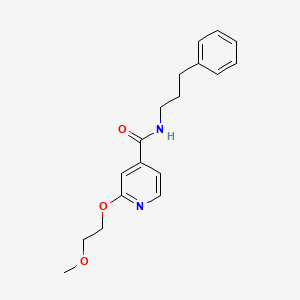
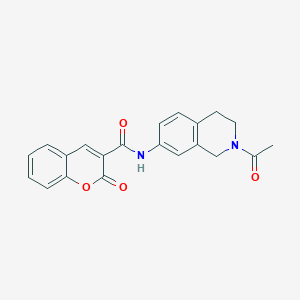
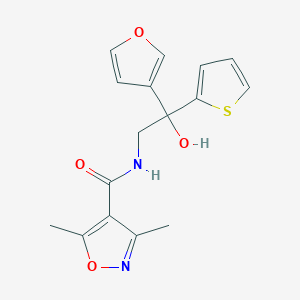
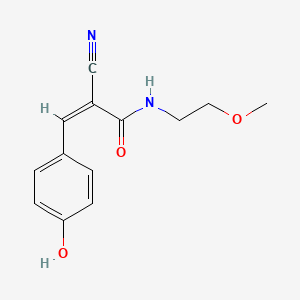
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)
![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)
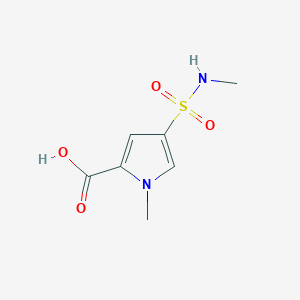
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)
